molecular formula C22H38Cl2FeN2 B1496993 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride CAS No. 2093414-16-3

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride

Cat. No.: B1496993
CAS No.: 2093414-16-3
M. Wt: 457.3 g/mol
InChI Key: FJOZKECBRJESSW-UHFFFAOYSA-L
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Description

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride, also known as BTMAP-Fc, is an organometallic compound with the molecular formula C22H38Cl2FeN2 and a molecular weight of 457.31 . It is a ferrocene-based compound with two trimethylammonio groups, which are linked through a propyl chain.


Molecular Structure Analysis

The molecular structure of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride consists of a ferrocene core with two trimethylammonio groups attached via propyl chains . The exact 3D conformer or 2D structure is not provided in the search results.


Physical and Chemical Properties Analysis

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is a solid at 20°C and should be stored under inert gas due to its hygroscopic nature . It has a molecular weight of 457.3 g/mol .

Scientific Research Applications

Redox Flow Battery Development

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has been utilized in the development of aqueous organic and organometallic redox flow batteries. These batteries operate at neutral pH and feature bis((3-trimethylammonio)propyl)ferrocene dichloride in the positive electrolyte. This application demonstrates high capacity retention and cycling stability, suggesting potential for sustainable energy storage solutions (Beh et al., 2017).

Organometallic Polymer Synthesis

The compound has been instrumental in the synthesis of condensation polymers (polyesters and polyamides) of ferrocene and siloxane derivatives. This process involves using various monomers, including 1,1‘-di(chlorocarbonyl)ferrocene, to create polymers with unique properties like thermal stability and potential applications in materials science (Cazacu et al., 2006).

Molecular Recognition and DNA Interaction

Ferrocene derivatives, including 1,1'-bis(chlorocarbonyl)ferrocene, have shown potential in molecular recognition of DNA duplexes. These compounds, through their unique hydrogen bonding patterns and electrostatic interactions, bind strongly to DNA oligomers. This property is significant for applications in biochemistry and molecular biology, particularly in understanding DNA interactions and potential therapeutic applications (Georgopoulou et al., 2000).

Development of Organometallic Ionic Liquids

This compound has been a key component in the synthesis of novel organometallic ionic liquids. These liquids, featuring ferrocenylmethyl-imidazolium and triazolium, have properties like low glass transition temperatures, making them interesting for various industrial applications, including as solvents or catalysts (Gao et al., 2004).

Safety and Hazards

This compound is known to cause skin and eye irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has potential applications in the field of energy storage, particularly in neutral pH aqueous organic–organometallic redox flow batteries . Its high cycling stability and capacity retention make it a promising material for future research and development .

Biochemical Analysis

Biochemical Properties

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s ferrocene core allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes. Additionally, the trimethylammonio groups enhance its solubility in aqueous solutions, facilitating its interaction with biomolecules. The nature of these interactions often involves electrostatic attractions and hydrogen bonding, which can influence the activity and stability of the target biomolecules .

Cellular Effects

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s redox properties can impact oxidative stress levels within cells, leading to changes in signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, its interaction with cellular membranes can alter membrane potential and ion transport, further influencing cellular activities .

Molecular Mechanism

The molecular mechanism of action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through electrostatic interactions and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular metabolism. Furthermore, the compound’s redox properties enable it to participate in electron transfer reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions but can degrade when exposed to moisture or oxygen. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity .

Metabolic Pathways

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate redox reactions and cellular metabolism. The compound’s redox properties enable it to influence metabolic flux and metabolite levels, potentially altering the balance between anabolic and catabolic processes. These interactions can have downstream effects on energy production, biosynthesis, and cellular homeostasis .

Transport and Distribution

The transport and distribution of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and lipids. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. Its localization can impact its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .

Properties

IUPAC Name

3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOZKECBRJESSW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38Cl2FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093414-16-3
Record name 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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